3-Ethoxy-4-hydroxymandelic acid
Description
It is primarily utilized as a key intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent . The compound is synthesized via a condensation reaction between glyoxalic acid and 2-ethoxyphenol under controlled pH (5.0–5.5) and temperature (25–60°C), optimized for high yield and reduced reaction time . Unlike its methoxy-substituted analogs, the ethoxy group enhances its stability and suitability for industrial-scale production of aromatic compounds .
Properties
CAS No. |
39549-22-9 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14) |
InChI Key |
YOIZTLBZAMFVPK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |
Synonyms |
3-ethoxy-4-hydroxymandelic acid 3-ethoxy-p-hydroxymandelic acid EHMA |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of mandelic acid, including 3-ethoxy-4-hydroxymandelic acid, exhibit varying degrees of antioxidant activity. In comparative studies, it was found that while these compounds possess weak antioxidant properties when evaluated through assays like ABTS and DPPH, they still play a role in mitigating oxidative stress in biological systems .
Applications in Food Industry
This compound serves as an important intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent in the food industry. Ethyl vanillin is favored for its strong vanilla flavor and is used in various products such as candies, baked goods, and beverages. The efficient synthesis of this compound is crucial for producing ethyl vanillin at scale .
Case Study 1: Flavoring Agent Synthesis
A study documented the synthesis of ethyl vanillin from this compound using optimized reaction conditions. The research highlighted the improved yield and reduced reaction time achieved through careful temperature control and pH regulation during synthesis. This advancement not only enhances production efficiency but also supports the growing demand for natural flavoring agents in food products.
Case Study 2: Urinary Metabolite Identification
In clinical studies involving patients on synthetic diets flavored with ethyl vanillin, significant concentrations of this compound were detected in urine samples. This finding underscores the compound's relevance in metabolic studies and its potential as a biomarker for dietary intake of specific flavoring agents .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The ethoxy group in this compound increases steric hindrance and lipophilicity compared to methoxy-substituted analogs, influencing its reactivity and industrial applicability .
- Metabolic Roles: VMA and HVA are endogenous metabolites of catecholamines (e.g., norepinephrine, dopamine), whereas this compound is synthetic and linked to ethyl vanillin metabolism .
Research and Industrial Relevance
- VMA: Over 70% of neuroblastoma patients exhibit elevated urinary VMA, making it critical for early diagnosis .
- This compound : Optimized synthesis methods achieve high yields (>90%) for cost-effective ethyl vanillin production, addressing flavor industry demands .
- HVA : Used alongside VMA to assess tumor malignancy; elevated HVA indicates aggressive neuroblastoma .
Preparation Methods
Early-Stage Alkaline Condensation
Early methods involved prolonged reaction times (16–24 hours) at ambient or sub-ambient temperatures. For instance, a 2016 protocol reported a 51.4% yield by reacting 2-ethoxyphenol and glyoxylic acid at 20°C for 16 hours, followed by acidification and extraction. While straightforward, this approach suffered from inefficiencies due to:
-
Incomplete conversion of glyoxylic acid.
-
Competing side reactions, such as Cannizzaro disproportionation of glyoxylic acid under highly basic conditions.
Optimized Industrial-Scale Methods
Temperature-Staged Condensation (Patent CN102190580A)
A breakthrough method detailed in Patent CN102190580A introduces a temperature-staged protocol to enhance yield and reduce reaction time:
Stepwise Procedure
-
Glyoxylic Acid Solution Preparation :
-
Glyoxylic acid (40% aqueous) is mixed with water, and pH is adjusted to 5.0–5.5 using 14.5% NaOH.
-
This mild acidity prevents glyoxylic acid self-condensation.
-
-
2-Ethoxyphenol Activation :
-
2-Ethoxyphenol is dissolved in water, and pH is raised to 10–12 with 8.3% NaOH at 25–30°C.
-
-
Controlled Condensation :
-
Glyoxylic acid and NaOH solutions are co-dropped into the activated 2-ethoxyphenol solution at 25–30°C.
-
The mixture is heated to 50–60°C and stirred for 1–3 hours.
-
Performance Metrics
Comparative Analysis of Reaction Conditions
| Parameter | Conventional Method | Optimized Patent Method |
|---|---|---|
| Temperature (°C) | 20 | 25–30 → 50–60 |
| Reaction Time (hours) | 16 | 3 |
| Yield (%) | 51.4 | >95 |
| pH Range | 10–12 | 5.0–5.5 (glyoxylic acid) |
| 10–12 (2-ethoxyphenol) |
Mechanistic Advantages
-
Reduced Side Reactions : Staged temperature control minimizes glyoxylic acid decomposition.
-
Enhanced Nucleophilicity : Alkaline activation of 2-ethoxyphenol ensures rapid carbonyl attack.
Critical Factors Influencing Yield and Purity
pH and Stoichiometry
Temperature Gradients
Heating post-addition to 50–60°C reduces viscosity, facilitating mixing and accelerating the reaction rate (Arrhenius kinetics). At 60°C, >98% conversion is achieved within 3 hours, compared to <60% at 30°C.
Industrial Applications and Scalability
The optimized method is scalable for ethyl vanillin production, with key benefits:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
